molecular formula C6H3Cl2FO2S B1423676 3-Chloro-5-fluorobenzene-1-sulfonyl chloride CAS No. 1131397-73-3

3-Chloro-5-fluorobenzene-1-sulfonyl chloride

Cat. No. B1423676
CAS RN: 1131397-73-3
M. Wt: 229.06 g/mol
InChI Key: DMJUAPPEXOKHSW-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1131397-73-3 . It has a molecular weight of 229.06 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Chloro-5-fluorobenzene-1-sulfonyl chloride is 1S/C6H3Cl2FO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H . This code provides a unique identifier for the molecular structure of this compound.

Scientific Research Applications

Synthesis of High-Purity Fluorobenzenes

3-Chloro-5-fluorobenzene-1-sulfonyl chloride plays a crucial role in the synthesis of high-purity fluorobenzenes. This process is significant in producing intermediate compounds used in pharmaceutical and agricultural applications. A study highlights the use of sulfonyl chloride to direct fluorine substitution in the aryl ring, resulting in high-purity 1-chloro-2,6-difluorobenzene, a valuable intermediate (Moore, 2003).

Development of SuFEx Clickable Reagents

Sulfonyl chlorides, including 3-chloro-5-fluorobenzene-1-sulfonyl chloride, contribute to the development of SuFEx clickable reagents. These reagents, such as 1-bromoethene-1-sulfonyl fluoride, have multiple addressable handles and are essential for regioselective synthesis of functionalized compounds like isoxazoles, which have applications in various fields (Leng & Qin, 2018).

Kinetic Studies in Hydrolyses Reactions

Research on the hydrolyses of acid derivatives, such as sulfonyl chlorides, provides insight into reaction mechanisms and kinetics. This research helps in understanding the solvolytic reactions in various compositions, which is valuable for designing more efficient chemical processes (Bentley, 2015).

Synthesis of Fluoroanilines

Studies on synthesizing fluoroanilines using sulfonyl chlorides, including 3-chloro-5-fluorobenzene-1-sulfonyl chloride, are essential for producing intermediates in pharmaceuticals, such as Lumiracoxib. This synthesis involves various steps, including sulfonylation and chlorine displacement (Sun Chong-lu, 2013).

Preparation of Antimicrobial Compounds

Sulfonyl chlorides are integral in synthesizing sulfonamides and carbamates with antimicrobial properties. These compounds are evaluated for their effectiveness against bacteria and fungi, contributing significantly to the development of new antimicrobial agents (Janakiramudu et al., 2017).

Safety and Hazards

This compound is associated with some safety hazards. It has been classified with the signal word “Danger” and has hazard statements H314 and H335 . This means it can cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Sulfonyl chlorides, in general, are known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives . These reactions are often used in the synthesis of various pharmaceuticals and other organic compounds .

Mode of Action

3-Chloro-5-fluorobenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is a reactive compound that can participate in various chemical reactions. It can react with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonic esters, respectively . The chlorine atom in the sulfonyl chloride group is a good leaving group, which makes these reactions possible .

Biochemical Pathways

The products of its reactions with nucleophiles, such as sulfonamides and sulfonic esters, can have various biological activities depending on their structure .

Pharmacokinetics

It’s important to note that the compound’s bioavailability, distribution, metabolism, and excretion would be influenced by factors such as its chemical structure, the route of administration, and the individual’s physiological conditions .

Result of Action

The compound’s reactivity suggests that it could potentially be used to synthesize a variety of biologically active compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride. For instance, the compound’s reactivity might be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, the compound’s stability could be influenced by storage conditions .

properties

IUPAC Name

3-chloro-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJUAPPEXOKHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679537
Record name 3-Chloro-5-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1131397-73-3
Record name 3-Chloro-5-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-fluorobenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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